![molecular formula C9H9FN2O4 B2887886 N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide CAS No. 448-26-0](/img/structure/B2887886.png)
N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide
Overview
Description
“N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H9FN2O4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide” consists of a central acetamide group (CH3CONH-) attached to a phenyl ring. The phenyl ring is substituted with a fluoro group at the 5-position, a methoxy group at the 4-position, and a nitro group at the 2-position .Physical And Chemical Properties Analysis
“N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide” is a solid at room temperature. It has a molecular weight of 228.18 . The compound is sealed in dry conditions for storage .Scientific Research Applications
Synthesis of EGFR Tyrosine Kinase Inhibitors
N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide: is a precursor in the synthesis of EGFR tyrosine kinase inhibitors , such as Osimertinib . These inhibitors are crucial in the treatment of certain types of cancer, particularly non-small cell lung cancer with specific mutations. The compound’s role in the multi-step synthesis process is vital for the creation of effective cancer therapeutics.
Development of Anti-Inflammatory Agents
Indole derivatives, which can be synthesized from compounds like N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide , have shown potential as anti-inflammatory agents . Research in this area could lead to new treatments for chronic inflammatory diseases.
Mechanism of Action
Safety and Hazards
“N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide” is classified as dangerous with hazard statements H301, H311, and H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
N-(5-fluoro-4-methoxy-2-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c1-5(13)11-7-3-6(10)9(16-2)4-8(7)12(14)15/h3-4H,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJPRWKLPNLION-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide |
Synthesis routes and methods
Procedure details
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